Vatalanib dihydrochloride's primary area of research interest lies in its anti-angiogenic properties. Angiogenesis plays a crucial role in tumor progression by supplying tumors with oxygen and nutrients. Vatalanib dihydrochloride works by inhibiting key signaling pathways, such as vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF), which are essential for blood vessel formation. In vitro and in vivo studies have demonstrated that Vatalanib dihydrochloride can suppress the growth of new blood vessels in tumors, potentially leading to tumor shrinkage and improved survival rates. [Source: National Cancer Institute ]
Vatalanib dihydrochloride's anti-tumor effects extend beyond just angiogenesis. Research suggests it can directly inhibit tumor cell proliferation and survival by targeting signaling pathways involved in cell growth and division. Studies have investigated its efficacy against various cancers, including renal cell carcinoma (RCC), gastrointestinal stromal tumors (GISTs), and hepatocellular carcinoma (HCC). While results have been promising, further research is needed to determine its optimal use in clinical settings. [Source: Clinical Cancer Research ]
Vatalanib dihydrochloride is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), primarily targeting VEGFR-1 and VEGFR-2. It is classified as a small molecule compound with the chemical formula C20H17Cl3N4 and a CAS number of 212141-51-0. This compound is often used in research related to cancer therapy due to its ability to inhibit angiogenesis, the process through which new blood vessels form from existing ones, which is crucial for tumor growth and metastasis .
Vatalanib dihydrochloride inhibits VEGFRs by binding to the receptor's active site, preventing it from interacting with VEGF, a signaling molecule that promotes angiogenesis []. This disrupts the signaling pathway necessary for tumor blood vessel growth, potentially starving the tumor and hindering its development [].
The chemical structure allows for potential hydrolysis reactions under certain conditions, although specific reaction pathways are not extensively documented in available literature.
Vatalanib dihydrochloride exhibits significant biological activity as an anti-angiogenic agent. In preclinical studies, it has demonstrated dose-dependent inhibition of angiogenic responses to both vascular endothelial growth factor and platelet-derived growth factor. This activity makes it a candidate for therapeutic applications in various cancers, including breast, colorectal, and lung cancers .
Moreover, Vatalanib has shown efficacy in reducing tumor growth in animal models by impairing the vascularization of tumors, thereby limiting their nutrient supply .
The synthesis of Vatalanib dihydrochloride typically involves multi-step organic reactions. The general synthetic route includes:
The detailed synthetic pathway may vary based on specific laboratory conditions and desired purity levels .
Interaction studies have revealed that Vatalanib dihydrochloride not only inhibits VEGFR but also interacts with other receptor tyrosine kinases such as c-Kit and PDGFRβ. This broad spectrum of activity suggests potential off-target effects that could influence its therapeutic profile. In vitro studies have shown that Vatalanib can modulate signaling pathways beyond angiogenesis, impacting cell migration and proliferation .
Moreover, studies indicate that Vatalanib may interact with various signaling molecules involved in tumor microenvironments, further complicating its pharmacodynamics.
Several compounds exhibit similar mechanisms of action as Vatalanib dihydrochloride. Here are some notable examples:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Sorafenib | Multi-kinase inhibitor targeting VEGFRs | Also inhibits Raf kinases |
Sunitinib | Tyrosine kinase inhibitor | Selective for multiple kinases |
Pazopanib | Inhibits VEGFRs, PDGFRs, c-Kit | Oral bioavailability |
Axitinib | Selective VEGFR inhibitor | More potent against VEGFR-2 |
Vatalanib dihydrochloride is unique due to its selectivity towards VEGFRs while also having notable activity against other kinases like c-Kit and PDGFRβ. Its specific binding affinity and mechanism make it a valuable compound for targeted cancer therapies .